molecular formula C8H15NO B104756 Ethanol, 2-(diallylamino)- CAS No. 17719-79-8

Ethanol, 2-(diallylamino)-

Cat. No. B104756
CAS RN: 17719-79-8
M. Wt: 141.21 g/mol
InChI Key: NSXPSOZPCYEURW-UHFFFAOYSA-N
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Description

Ethanol, 2-(diallylamino)-, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and is miscible with water. Ethanol, 2-(diallylamino)-, is also known as 2-diallylaminoethanol, 2-DAE, 2-diallylaminoethanol hydrochloride, and 2-diallylaminoethanol HCl. It is an important intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

  • Electrochemiluminescence in Analytical Chemistry : 2-(dibutylamino)ethanol (DBAE), a derivative of Ethanol, 2-(diallylamino)-, has been reported as a more efficient co-reactant than tripropylamine for electrochemiluminescence (ECL) of Ru(bpy)3^2+ systems. This suggests potential applications in analytical chemistry for sensitive detection methods, such as the inhibition of the ECL by dopamine for precise measurements (Xue, Guo, Qiu, Lin, & Chen, 2009).

  • Investigation of Electrogenerated Chemiluminescence : Studies on the electrogenerated chemiluminescence (ECL) of Ru(phen)3^2+/DBAE have revealed that this system exhibits a significant enhancement in ECL emission intensity. This finding is critical for the development of more efficient and sensitive detection technologies in various fields, including environmental monitoring and biochemical analysis (Parveen et al., 2013).

  • Photochemical and Thermal Behaviors of Heterocycles : Ethanol, 2-(diallylamino)- and its derivatives have been studied for their photochemical and thermal behaviors, particularly in nucleophilic solvents like alcohol and diethylamine. This research contributes to our understanding of the stability and reactivity of these compounds, which is crucial for their application in various chemical processes and material science (Sasaki, Kanematsu, & Murata, 1973).

  • Electrochemical Behavior and Cyclization Reactions : The electrochemical behavior of certain derivatives in environments containing ethanol has been explored, leading to insights into the reduction mechanisms and subsequent cyclization reactions. These studies are vital for the development of new synthetic methods in organic chemistry (Hlavatý, Volke, & Manoušek, 1978).

  • Electrochemical Fluorination : The compound's derivatives have been subjected to electrochemical fluorination, providing insights into the yields of various target compounds. This is significant for the development of novel synthetic routes in the field of fluorine chemistry (Takashi et al., 1999).

  • Biosensors for Ethanol Detection : Carboxylated graphene-alcohol oxidase thin films, using derivatives of Ethanol, 2-(diallylamino)-, have been developed for sensitive and rapid detection of ethanol. Such biosensors have applications in various fields, including medical diagnostics, environmental monitoring, and food safety (Kumar, Parashuram, Suhas, & Krishnaiah, 2020).

  • Quantum Chemical Studies for Crystal Property Analysis : Quantum chemical studies of certain derivatives have provided insights into molecular orbital energies, bond lengths, bond angles, and charge distribution. This information is crucial for understanding the crystal properties of these compounds, which is essential for their application in materials science (Zhou Chang-hu, 2013).

  • Mass Spectrometry Standards for Chemical Warfare Agents : Deuterium-labelled derivatives of 2-(dialkylamino)ethanols have been prepared as standards in mass spectrometry for monitoring chemical warfare agents. This is critical for enhancing the accuracy and reliability of chemical detection in defense and security applications (Stýskala et al., 2008).

  • Synthesis and Separation of Structure Isomers : The synthesis of 2-(2-(dialkylamino)ethylamino)ethanols highlights advancements in organic synthesis, specifically in the separation of structural isomers. This has implications for the development of more efficient synthetic strategies in organic and medicinal chemistry (Hoang et al., 2017).

  • Flexible Ethanol Sensors : Flexible sensors developed using derivatives of Ethanol, 2-(diallylamino)- for ethanol detection operate at room temperature. This technology is significant for developing portable and versatile sensors for various applications, including industrial safety and alcohol level monitoring (Arena et al., 2010).

Mechanism of Action

The principal mechanism of action for ethanol has proven elusive and remains not fully understood . Identifying molecular targets for ethanol has proven unusually difficult, in large part due to its unique biochemical properties .

Safety and Hazards

Ethanol, in general, is flammable and poses health risks. It is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions .

properties

IUPAC Name

2-[bis(prop-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXPSOZPCYEURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCO)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938906
Record name 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17719-79-8
Record name Ethanol, 2-(diallylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Di(prop-2-en-1-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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